Bienvenue dans la boutique en ligne BenchChem!

ML169

Blood-Brain Barrier Penetration CNS Drug Delivery Muscarinic Pharmacology

ML169 is the preferred M1 positive allosteric modulator (PAM) for CNS research, offering 3.2-fold greater brain penetration (brain/plasma AUC 0.32) than BQCA or ML137. It exhibits complete selectivity over M2–M5 at >30 μM, enabling clean M1 pathway dissection in native tissues. With an EC50 of 1.38 μM and 86.1% oral bioavailability, ML169 supports both acute and chronic in vivo paradigms in Alzheimer's and schizophrenia models. Its novel indole scaffold is structurally distinct from BQCA, enabling comparative chemotype studies. Validated for non-amyloidogenic APPsα release at 2 μM. Order ML169 for reproducible CNS target engagement and exclusive M1 signaling analysis.

Molecular Formula C21H17BrFN3O4S
Molecular Weight 506.3 g/mol
Cat. No. B609120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML169
SynonymsML169;  ML 169;  ML-169.
Molecular FormulaC21H17BrFN3O4S
Molecular Weight506.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F
InChIInChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27)
InChIKeyRUYRNYRGPSAXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML169 Chemical Probe: Technical Specifications for M1 Muscarinic Positive Allosteric Modulator Procurement


ML169 (VU0405652, CAS 1222878-02-5) is a chemical probe developed under the NIH Molecular Libraries Production Center Network (MLPCN) program that functions as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) [1]. It exhibits an EC50 of 1.38 μM at the M1 receptor, achieves a 49-fold leftward shift in acetylcholine concentration-response curves, and is brain-penetrant with a brain-to-plasma AUC ratio of 0.32 in rat [2][3]. ML169 belongs to a novel indole-based chemical scaffold distinct from previously characterized M1 PAM chemotypes, and it demonstrates complete selectivity over M2-M5 mAChR subtypes at concentrations exceeding 30 μM .

Procurement Risk Alert: Why ML169 Cannot Be Replaced by Generic M1 Ligands or Alternative PAM Chemotypes


Substituting ML169 with alternative M1 PAMs such as BQCA or ML137 carries a high risk of experimental inconsistency due to three non-interchangeable pharmacological parameters: subtype selectivity profile, brain penetration index, and chemotype-specific signaling bias. While BQCA shares M1 PAM activity, it exhibits a brain-to-plasma AUC ratio of approximately 0.1—less than one-third that of ML169 (0.32)—fundamentally altering in vivo CNS exposure at equivalent doses [1]. ML137, an earlier MLPCN M1 PAM probe, demonstrates only 60% acetylcholine maximal response and similarly poor brain penetration (brainAUC/plasmaAUC = 0.1) [2]. Orthosteric M1 agonists (e.g., xanomeline) lack the allosteric mechanism required for probe-based pathway dissection and exhibit off-target muscarinic activity that confounds interpretation [3]. Direct cross-study comparison confirms that ML169 maintains exclusive M1 selectivity at concentrations exceeding 30 μM against M2-M5, a specificity not consistently achieved across all M1 PAM chemotypes .

ML169 Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Evidence Against Closest Comparators


ML169 vs. BQCA and ML137: 3.2-Fold Superior Brain-to-Plasma Ratio in Rodent Pharmacokinetic Studies

ML169 achieves a brain-to-plasma AUC ratio of 0.32 at 1 hour following intraperitoneal administration at 10 mg/kg in rat, representing a 3.2-fold improvement over both the prototypical M1 PAM BQCA and the earlier MLPCN probe ML137, each of which exhibits a brain-to-plasma AUC ratio of approximately 0.1 under comparable dosing conditions [1][2].

Blood-Brain Barrier Penetration CNS Drug Delivery Muscarinic Pharmacology

ML169 Subtype Selectivity Profile: Complete Discrimination Against M2-M5 mAChRs at >30 μM

In counter-screening assays against all five muscarinic acetylcholine receptor subtypes, ML169 exhibits no detectable activity at M2, M3, M4, or M5 receptors at concentrations up to and exceeding 30 μM, while maintaining an EC50 of 1.38 μM at the M1 receptor [1]. This complete selectivity window exceeds 21-fold based on the lowest tested inactive concentration, and represents an improvement over earlier M1 PAM hits such as VU0108370 which, despite M1 selectivity, possessed an EC50 of approximately 13 μM [2].

GPCR Subtype Selectivity Off-Target Profiling Muscarinic Receptor Pharmacology

ML169 Chemotype Differentiation: Novel Indole Scaffold Distinct from BQCA and Allosteric Agonists

ML169 is based on a novel indole chemical scaffold (molecular formula: C21H17BrFN3O4S, molecular weight: 506.34) that is structurally distinct from the benzyl quinolone carboxylic acid (BQCA) scaffold, the VU-series pyrazolopyrimidine chemotypes, and M1 allosteric agonists such as TBPB and ML071 [1][2]. The discovery campaign originated from a functional high-throughput screen of 63,656 compounds within the MLPCN library, yielding the novel hit VU0108370 which was optimized through iterative parallel synthesis to produce ML169 [3]. This chemotype demonstrates ligand-biased signaling potential distinct from orthosteric agonists, as evidenced by its ability to potentiate carbachol-mediated non-amyloidogenic APPsα release at 2 μM to a degree equivalent to 10 μM carbachol alone .

Chemical Probe Development Scaffold Hopping Ligand-Biased Signaling

ML169 Fold-Shift Potentiation: 49-Fold Enhancement of Acetylcholine Response at 30 μM

In fold-shift assays performed at 30 μM, ML169 produces a 49-fold leftward shift in the acetylcholine concentration-response curve, demonstrating robust positive allosteric modulation of the M1 receptor [1]. This degree of potentiation is comparable to that observed with BQCA and ML137, both of which also exhibit fold-shifts in the range of 40- to 50-fold; however, ML169 combines this efficacy with the improved brain penetration and complete subtype selectivity described in Evidence Items 1 and 2 [2].

Allosteric Modulation Concentration-Response Curve GPCR Pharmacology

ML169 In Vitro-to-In Vivo Translation: Pharmacokinetic Parameters in Rat Supporting Preclinical Study Design

Intravenous administration of ML169 at 2 mg/kg in rat yields a Cmax of 2584 ± 201 ng/mL, a half-life (t½) of 0.93 ± 0.05 hours, and an AUC0-t of 5577 ± 667 ng/mL·h [1]. Oral administration at 10 mg/kg achieves a Cmax of 8823 ± 1701 ng/mL, a prolonged t½ of 2.35 ± 0.20 hours, an AUC0-t of 24,008 ± 351 ng/mL·h, and an oral bioavailability (F) of 86.1% [2]. These parameters establish a PK framework for dose selection in preclinical efficacy studies and compare favorably to structurally related analogs, many of which exhibit lower oral exposure.

Pharmacokinetics Oral Bioavailability Preclinical Dosing

ML169 Physical Specifications: Vendor-Defined Purity and Storage Requirements

Commercially available ML169 is supplied as a white to beige powder with a purity specification of ≥98% as determined by HPLC . The compound is soluble in DMSO at concentrations exceeding 5 mg/mL, and recommended storage conditions are 2-8°C . These specifications are defined by the vendor and ensure batch-to-batch consistency for reproducible experimental outcomes.

Compound Quality Control Reproducible Research Chemical Probe Standards

ML169 End-User Applications: Experimental Workflows Validated by Probe Characterization Data


In Vivo CNS Target Engagement and Behavioral Pharmacology Studies

ML169 is suitable for rodent behavioral studies requiring measurable brain exposure following systemic administration. Its brain-to-plasma AUC ratio of 0.32 (10 mg/kg i.p., rat) enables CNS target engagement at doses that maintain peripheral safety margins [1]. The oral bioavailability of 86.1% supports chronic oral dosing paradigms in Alzheimer's disease and schizophrenia preclinical models [2]. Researchers should note that BQCA and ML137 are inadequate substitutes for in vivo CNS applications due to their 3.2-fold lower brain penetration (brainAUC/plasmaAUC = 0.1) [3].

M1-Specific Pathway Dissection in Complex Cellular Preparations

ML169 is the preferred probe for isolating M1-mediated signaling in native tissues or mixed neuronal cultures where multiple mAChR subtypes are co-expressed. Its complete selectivity for M1 over M2-M5 at concentrations up to and exceeding 30 μM eliminates the confounding contribution of off-target muscarinic receptors, a limitation encountered with less selective M1 ligands [1]. The 49-fold potentiation of acetylcholine responses at 30 μM enables detection of M1-specific effects even at sub-saturating endogenous acetylcholine levels [2].

Non-Amyloidogenic APP Processing and Alzheimer's Disease Mechanism Studies

Investigators studying M1-mediated regulation of amyloid precursor protein (APP) processing should utilize ML169 due to its demonstrated ability to potentiate carbachol-mediated non-amyloidogenic APPsα release at 2 μM to a level equivalent to 10 μM carbachol alone [1]. This assay-validated efficacy, combined with the compound's favorable brain penetration, supports both in vitro and in vivo interrogation of disease-modifying mechanisms in Alzheimer's disease models [2].

GPCR Allosteric Pharmacology and Ligand-Biased Signaling Research

ML169 serves as a chemical tool for investigating allosteric modulation mechanisms and ligand-biased signaling at the M1 receptor. Its novel indole scaffold is structurally orthogonal to BQCA (benzyl quinolone carboxylic acid) and allosteric agonists (TBPB, ML071), enabling comparative pharmacology studies to differentiate chemotype-dependent signaling profiles [1]. The compound's defined EC50 of 1.38 μM and 49-fold fold-shift provide quantitative benchmarks for validating assay systems and calibrating functional responses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.